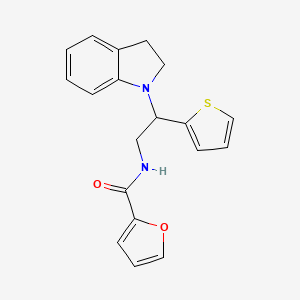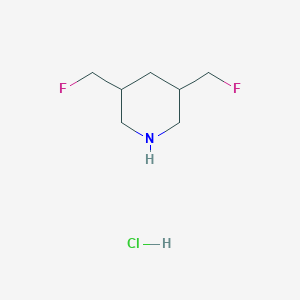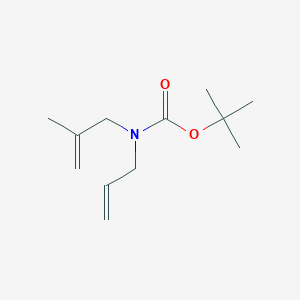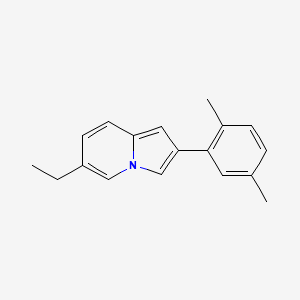![molecular formula C19H19N3O2S B2594546 2-[1-(4-甲氧基苯基)咪唑-2-基]硫代基-N-(3-甲基苯基)乙酰胺 CAS No. 688335-90-2](/img/structure/B2594546.png)
2-[1-(4-甲氧基苯基)咪唑-2-基]硫代基-N-(3-甲基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学性质和合成
新型合成方法
类似于 2-[1-(4-甲氧基苯基)咪唑-2-基]硫代基-N-(3-甲基苯基)乙酰胺 的化合物的研究集中在优化合成工艺和探索药物杂质上。例如,对质子泵抑制剂奥美拉唑的研究强调了了解合成工艺和杂质对于开发类似化合物的重要性 (Saini 等,2019)。
化学抑制剂和代谢
对细胞色素 P450 同工型的化学抑制剂的研究提供了对药物代谢的见解,包括与 2-[1-(4-甲氧基苯基)咪唑-2-基]硫代基-N-(3-甲基苯基)乙酰胺 在结构上相关的药物。这些研究对于预测药物-药物相互作用和优化治疗效果至关重要 (Khojasteh 等,2011)。
药理应用
抗菌活性
对具有咪唑支架的化合物的抗菌活性进行的研究,类似于 2-[1-(4-甲氧基苯基)咪唑-2-基]硫代基-N-(3-甲基苯基)乙酰胺,在开发新的抗菌剂方面显示出前景。这些研究探索了咪唑衍生物通过靶向特定细菌酶或途径治疗感染的潜力 (Doub, 1968)。
神经保护剂
YM872 是一种具有咪唑支架的化合物,已研究其神经保护特性,突出了类似化合物在治疗中风等神经系统疾病方面的治疗潜力。该研究重点关注该化合物抑制参与神经元损伤的特定受体的能力 (Takahashi 等,2006)。
作用机制
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division , suggesting potential antimicrobial activity.
Mode of Action
Based on the structural similarity to other benzimidazole derivatives, it may interact with its targets and induce changes that inhibit their function .
Biochemical Pathways
Similar compounds have been found to impact pathways related to bacterial cell division .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity .
生化分析
Biochemical Properties
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress and inflammatory pathways, such as cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB). These interactions suggest that 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide may have anti-inflammatory and antioxidant properties .
Cellular Effects
The effects of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), while upregulating anti-inflammatory cytokines like interleukin-10 (IL-10). These changes in gene expression indicate that 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can influence immune responses and cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide exerts its effects through binding interactions with specific biomolecules. It has been shown to inhibit the activity of COX-2, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, this compound can modulate the activity of NF-κB, a key transcription factor involved in inflammatory responses. These molecular interactions highlight the potential of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide as a therapeutic agent for inflammatory conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide have been observed to change over timePreliminary studies suggest that prolonged exposure to 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide may lead to sustained anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide vary with different dosages in animal models. At lower doses, the compound has been shown to reduce inflammation and oxidative stress without significant adverse effects. At higher doses, potential toxic effects such as gastrointestinal disturbances and liver toxicity have been reported. These findings underscore the importance of dose optimization for therapeutic applications of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide .
Metabolic Pathways
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is involved in metabolic pathways related to oxidative stress and inflammation. The compound interacts with enzymes such as COX-2 and NF-κB, influencing metabolic flux and metabolite levels. These interactions suggest that 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide may play a role in modulating cellular redox states and inflammatory responses .
Transport and Distribution
Within cells and tissues, 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, potentially influencing its therapeutic efficacy and safety profile .
Subcellular Localization
The subcellular localization of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules. Post-translational modifications and targeting signals play a role in directing 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide to these compartments, thereby modulating its biological effects .
属性
IUPAC Name |
2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-14-4-3-5-15(12-14)21-18(23)13-25-19-20-10-11-22(19)16-6-8-17(24-2)9-7-16/h3-12H,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWYVHFYZBBOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-({4-[(3-chlorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2594465.png)




![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2594472.png)


![1-(1,3-benzodioxol-5-ylcarbonyl)-6'-chloro-1'-methyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2594475.png)
![1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2594477.png)
![ethyl 2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2594480.png)
![4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2594482.png)


